N'-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine is an organic compound that belongs to the class of ethylbenzyl derivatives. This compound is characterized by the presence of an ethyl group attached to a benzyl ring, which is further connected to a dimethylethane-1,2-diamine moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of 4-ethylbenzyl chloride with N,N-dimethylethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions. The industrial process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, especially at the para position relative to the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in acetic acid for bromination
Major Products Formed
Oxidation: Formation of N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine oxides
Reduction: Formation of reduced amine derivatives
Substitution: Formation of brominated derivatives
Scientific Research Applications
N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylbenzyl)-N-methylamine
- N-(4-ethylbenzyl)-N,N-dimethylamine
- N-(4-ethylbenzyl)-N,N-diethylamine
Uniqueness
N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H22N2 |
---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-4-12-5-7-13(8-6-12)11-14-9-10-15(2)3/h5-8,14H,4,9-11H2,1-3H3 |
InChI Key |
QQZQLOWYMZFUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCN(C)C |
Origin of Product |
United States |
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